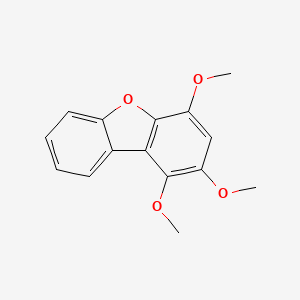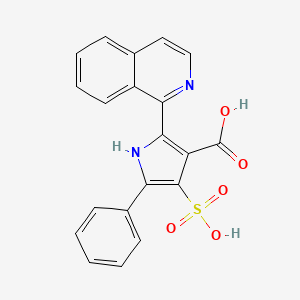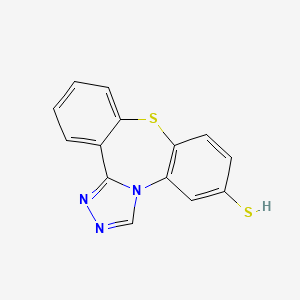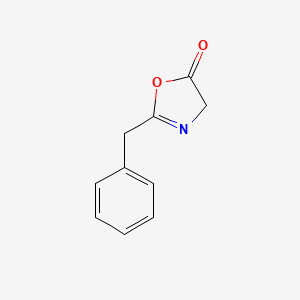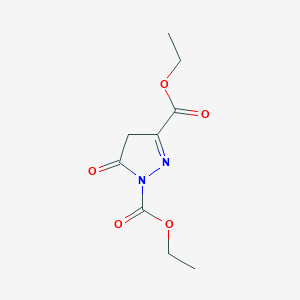![molecular formula C11H8N2O3 B12888897 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides. The acetic acid moiety is usually introduced through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Benzoxazole: The parent compound, lacking the cyanomethyl and acetic acid groups.
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a cyanomethyl group.
2-(Methyl)benzo[d]oxazole: Similar structure but with a methyl group instead of a cyanomethyl group.
Uniqueness: 2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid is unique due to the presence of both the cyanomethyl and acetic acid groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-[2-(cyanomethyl)-1,3-benzoxazol-6-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3/c12-4-3-10-13-8-2-1-7(6-11(14)15)5-9(8)16-10/h1-2,5H,3,6H2,(H,14,15) |
Clave InChI |
APWBTPHFKWOJQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



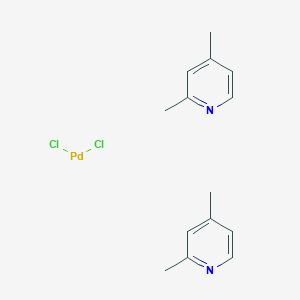
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
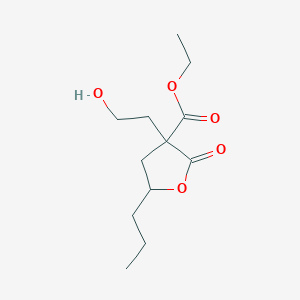
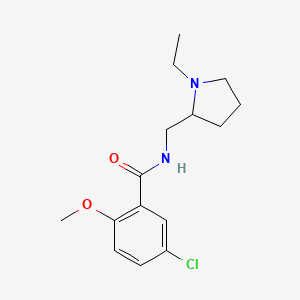
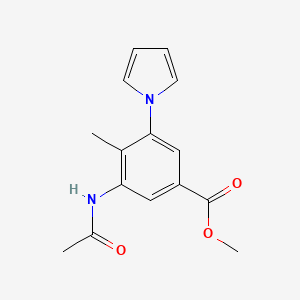
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
